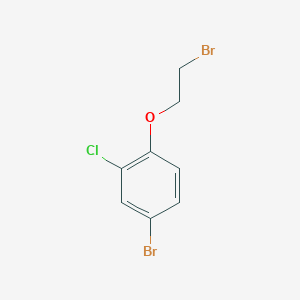
4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene
Overview
Description
4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene is a halogenated organic compound that belongs to the class of aromatic ethers It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene typically involves the bromination of 1-(2-bromoethoxy)-2-chlorobenzene. One common method is the reaction of 1-(2-bromoethoxy)-2-chlorobenzene with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced waste generation.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Products such as 4-hydroxy-1-(2-bromoethoxy)-2-chlorobenzene or 4-amino-1-(2-bromoethoxy)-2-chlorobenzene.
Oxidation: Products such as 4-bromo-1-(2-bromoethoxy)-2-chlorobenzaldehyde or 4-bromo-1-(2-bromoethoxy)-2-chlorobenzoic acid.
Reduction: Products such as 1-(2-bromoethoxy)-2-chlorobenzene or 1-(2-ethoxy)-2-chlorobenzene.
Scientific Research Applications
4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of halogenated aromatic compounds and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, including intermediates for agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the ethoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(2-bromoethoxy)benzene
- 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene
- 4-Bromo-1-(2-bromoethoxy)-2-methylbenzene
Uniqueness
4-Bromo-1-(2-bromoethoxy)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the ethoxy group provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-bromo-1-(2-bromoethoxy)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2ClO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIHCPFRJAJBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


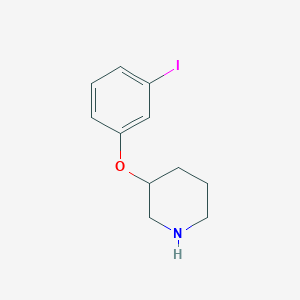
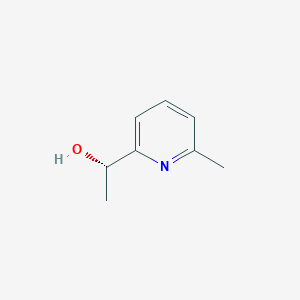

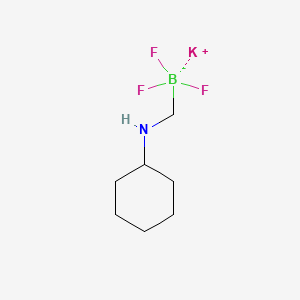
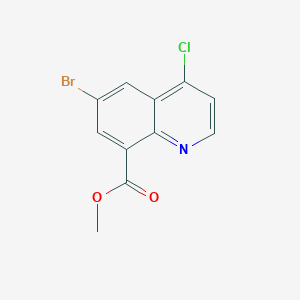
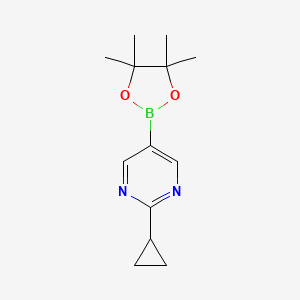

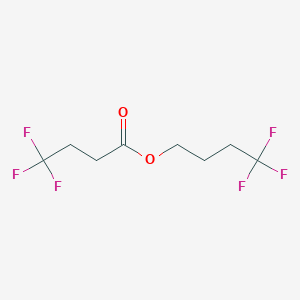
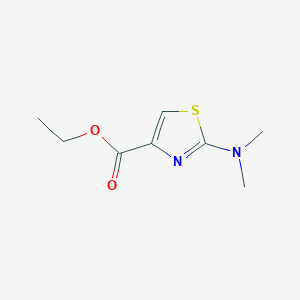
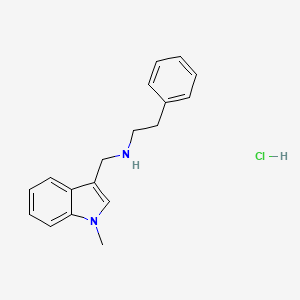
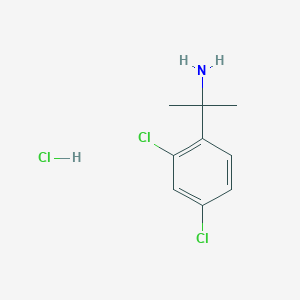
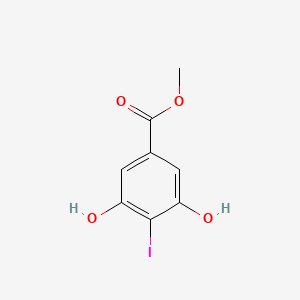
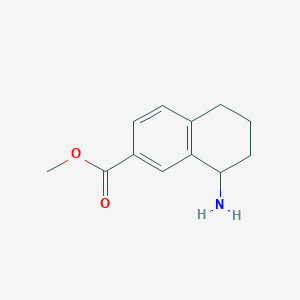
![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1451597.png)
